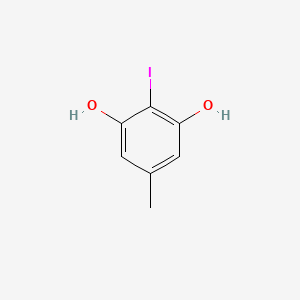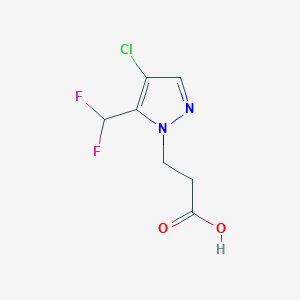
Benzamide,n-(5-iodo-2-pyridinyl)-3,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide,n-(5-iodo-2-pyridinyl)-3,5-dimethyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Applications De Recherche Scientifique
Benzamide,n-(5-iodo-2-pyridinyl)-3,5-dimethyl- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antibacterial, antifungal, and antiviral activities against a wide range of pathogens. This compound has also been investigated for its potential as an anticancer agent, with promising results in preclinical studies.
In addition to its medicinal applications, Benzamide,n-(5-iodo-2-pyridinyl)-3,5-dimethyl- has also been studied for its potential use in agriculture. It has been shown to exhibit herbicidal and insecticidal activities against various pests and weeds, making it a potential candidate for the development of new agrochemicals.
Mécanisme D'action
The exact mechanism of action of Benzamide,n-(5-iodo-2-pyridinyl)-3,5-dimethyl- is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors in the target organism. For example, in bacteria, it has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, leading to cell death.
Biochemical and Physiological Effects:
Benzamide,n-(5-iodo-2-pyridinyl)-3,5-dimethyl- has been shown to have various biochemical and physiological effects, depending on the target organism and the concentration of the compound. In bacteria, it has been shown to cause cell death by inhibiting DNA replication and inducing oxidative stress. In plants, it has been shown to inhibit photosynthesis and disrupt cell division, leading to growth inhibition and eventually, plant death.
Avantages Et Limitations Des Expériences En Laboratoire
Benzamide,n-(5-iodo-2-pyridinyl)-3,5-dimethyl- has several advantages for lab experiments, such as its broad-spectrum activity against various pathogens and its potential as a lead compound for the development of new drugs or agrochemicals. However, it also has some limitations, such as its limited solubility in aqueous solutions and its potential toxicity to non-target organisms.
Orientations Futures
There are several future directions for the research and development of Benzamide,n-(5-iodo-2-pyridinyl)-3,5-dimethyl-. One direction is to further investigate its mechanism of action and identify specific targets in different organisms. Another direction is to optimize its structure and improve its efficacy and selectivity against target organisms. Additionally, the potential of this compound as a lead compound for the development of new drugs or agrochemicals should be further explored. Finally, more studies are needed to evaluate the potential environmental impact of this compound and its safety for non-target organisms.
Méthodes De Synthèse
Benzamide,n-(5-iodo-2-pyridinyl)-3,5-dimethyl- is synthesized through a specific method that involves the reaction of 5-iodo-2-pyridinecarboxylic acid with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained through a series of purification steps such as column chromatography or recrystallization.
Propriétés
IUPAC Name |
N-(5-iodopyridin-2-yl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O/c1-9-5-10(2)7-11(6-9)14(18)17-13-4-3-12(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIUTQYMUVKEFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NC=C(C=C2)I)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2399577.png)


![(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399582.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide](/img/structure/B2399586.png)
![4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2399587.png)


![5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyrazine-2-carboxamide](/img/structure/B2399596.png)

![1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-3-carboxamide](/img/structure/B2399598.png)
![2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2399599.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2399600.png)